molecular formula C6H5BrIN B1340423 5-Bromo-2-iodoaniline CAS No. 64085-52-5

5-Bromo-2-iodoaniline

Cat. No. B1340423
CAS RN: 64085-52-5
M. Wt: 297.92 g/mol
InChI Key: KISIGYZVSJKAEK-UHFFFAOYSA-N
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Description

5-Bromo-2-iodoaniline is a chemical compound with the molecular formula C6H5BrIN. It appears as a white to yellow to brown or gray solid .


Synthesis Analysis

The synthesis of 5-Bromo-2-iodoaniline can be achieved from 4-bromo-1-iodo-2-nitrobenzene . The average percent yield has been reported to be around 68.9% . A palladium-mediated coupling of the aryl iodide with terminal alkynes followed by intramolecular cyclization forms the indole core .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-iodoaniline is 297.92 g/mol . The IUPAC name for this compound is 5-bromo-2-iodoaniline .


Chemical Reactions Analysis

The acetamido group was found to be better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution . A simple synthesis of the novel 5-bromo-2-iodopyrimidine is described and examples are provided of the use of the compound in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .


Physical And Chemical Properties Analysis

5-Bromo-2-iodoaniline has a melting point of 55°C and a predicted boiling point of 309.5°C at 760 mmHg . The density is predicted to be 2.3 g/cm3 .

Scientific Research Applications

In Vitro Nephrotoxicity Studies

5-Bromo-2-iodoaniline, a haloaniline, has been examined for its nephrotoxic effects in vitro. Studies on renal cortical slices from rats have shown that haloanilines like 4-bromoaniline and 4-iodoaniline can impact gluconeogenesis, with 4-iodoaniline inducing a significant decrease at higher concentrations. These findings demonstrate the potential nephrotoxicity of haloanilines, including bromo and iodo substitutions (Hong, Anestis, Henderson, & Rankin, 2000).

DNA Replication Detection

Monoclonal antibodies specific for bromodeoxyuridine and iododeoxyuridine have been developed to detect DNA replication on a cell-by-cell basis. These antibodies, derived from mice immunized with a conjugate of iodouridine and ovalbumin, are highly specific and do not cross-react with thymidine, allowing for precise detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine (Gratzner, 1982).

Electrochemical Oxidation Studies

The electrochemical oxidation of haloanilines like 4-bromo-, 2,4-dibromo-, and 4-iodoanilines has been studied in acetonitrile solution. These studies provide insights into the oxidation mechanisms of these compounds, important for understanding their chemical behavior in various industrial and research applications (Kádár, Nagy, Karancsi, & Farsang, 2001).

Crystal Structure Analysis

Research into the crystal structures of various phenoxyanilines, including 4-(4'-Iodo)phenoxyaniline, has shown that these compounds can be isostructural to their corresponding bromo, chloro, and ethynyl derivatives. Such studies are crucial for understanding the structural properties of these compounds in material science and pharmaceutical research (Dey & Desiraju, 2004).

Safety And Hazards

If inhaled, the affected individual should be moved to fresh air . If skin contact occurs, contaminated clothing should be removed, and the skin should be thoroughly washed with soap and water . If discomfort persists, medical advice should be sought . It is also recommended to wear suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

5-bromo-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIGYZVSJKAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549965
Record name 5-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodoaniline

CAS RN

64085-52-5
Record name 5-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AMZ Slawin, SL Nicoll, JMD Storey… - … Section E: Structure …, 2007 - scripts.iucr.org
… 5-Bromo-2-iodoaniline (596 mg, 2.55 mmol) was added to dichloromethane (DCM, 5 ml) with triethylamine (0.7 ml, 5 mmol), and the mixture stirred magnetically while chilled in an ice …
Number of citations: 1 scripts.iucr.org
P Xu, F Wang, TQ Wei, L Yin, SY Wang, SJ Ji - Organic letters, 2017 - ACS Publications
… 4-Bromo-2-iodoaniline and 5-bromo-2-iodoaniline resulted in the desired products 3f and 3l in 65% and 81% yields, respectively. In addition, the reaction of 2,4-dichloro-6-iodoaniline …
Number of citations: 65 pubs.acs.org
T Sakamoto, Y Kondo, S Iwashita… - Chemical and …, 1987 - jstage.jst.go.jp
The palladium-catalyzed reaction of ethyl 2-bromocarbanilate with trimethylsilylacetylene yielded ethyl 2-(trimethylsilylethynyl) carbanilate, which was treated with sodium ethoxide to …
Number of citations: 73 www.jstage.jst.go.jp
D Aburano, T Yoshida, N Miyakoshi… - The Journal of Organic …, 2007 - ACS Publications
… 5-Bromo-2-iodoaniline (12) was converted into the alkynylaniline 13 in 98% yield by the Sonogashira coupling reaction, 11 which was subsequently treated with triphosgene 12 to give …
Number of citations: 63 pubs.acs.org
T Kesharwani, C Kornman, A Tonnaer, A Hayes, S Kim… - Tetrahedron, 2018 - Elsevier
A convenient methodology for the synthesis of mono- and di-halogenated benzo[b]thiophenes is described herein, which utilizes copper(II) sulfate pentahydrate and various sodium …
Number of citations: 17 www.sciencedirect.com
L Blair - 2016 - researchspace.auckland.ac.nz
This thesis describes synthetic efforts towards the spiroindimicins (135-138), a family of deep sea-derived natural products, which culminated in the total syntheses of (±)-spiroindimicins …
Number of citations: 1 researchspace.auckland.ac.nz
A Yamaguchi, S Inuki, Y Tokimizu… - The Journal of organic …, 2020 - ACS Publications
… According to the procedure described for the preparation of S2b, 5-bromo-2-iodoaniline (S1i) (473 mg, 1.59 mmol) was converted into S2i (335 mg, 68%) by the reaction with MeLi (1.16 …
Number of citations: 17 pubs.acs.org
E Boyd - 2015 - researchspace.auckland.ac.nz
This thesis describes the first total synthesis of the bisindole alkaloids (-)-aspergilazine A and dendridine A. The total synthesis of (-)-aspergilazine A (1) began with the construction of (-)…
Number of citations: 0 researchspace.auckland.ac.nz
B Vaz, C Martínez, F Cruz, JG Denis… - The Journal of …, 2021 - ACS Publications
… To a cooled (0 C) solution of 5-bromo-2-iodoaniline (1.5 g, 5.03 mmol) in pyridine (6.6 mL) was added ethyl chloroformate (0.67 mL, 7.05 mmol). The mixture was warmed up to 25 C …
Number of citations: 3 pubs.acs.org
A Jain - 2013 - scholarscompass.vcu.edu
des-Formylflustrabromine (dFBr), isolated from the marine organism Flustra foliacea, is the first selective, positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors …
Number of citations: 4 scholarscompass.vcu.edu

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